3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
3-(1H-tetrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H7N5O2S and its molecular weight is 225.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and crystal structure analysis of various derivatives of "3-(1H-tetrazol-1-yl)benzenesulfonamide". For instance, Al-Hourani et al. (2016) synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, determining its structure through X-ray crystallography. This study also explored its potential as a cyclooxygenase-2 inhibitor, although it found no significant inhibition potency (Al-Hourani et al., 2016).
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, displaying high singlet oxygen quantum yields. These derivatives showed potential for photodynamic therapy in cancer treatment due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
Another study by Akram et al. (2019) on the synthesis and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides reported their antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. This study highlighted the potential of these compounds as antibacterial agents, also exploring their enzyme inhibition capabilities (Akram et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Several studies have focused on the enzyme inhibition properties of "this compound" derivatives, particularly in the context of potential therapeutic applications. For example, compounds have been evaluated for their inhibition of carbonic anhydrase, a target for treatment in conditions like glaucoma, epilepsy, and cancer. Gul et al. (2016) synthesized derivatives that showed significant inhibitory effects on carbonic anhydrase I and II, suggesting their potential for further drug development (Gul et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide .
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJRXVQNYBUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328160 |
Source
|
Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326873-69-2 |
Source
|
Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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